![molecular formula C15H23ClN2O5S B15152062 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide](/img/structure/B15152062.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring, along with ethoxypropyl and methylglycinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the 5-chloro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with N-(3-ethoxypropyl)-N~2~-methylglycinamide under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on biomolecules, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar phenyl ring structure with a sulfonamide group.
(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride: Contains a similar 5-chloro-2-methoxyphenyl group but with a hydrazine moiety.
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C15H23ClN2O5S |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C15H23ClN2O5S/c1-4-23-9-5-8-17-15(19)11-18(2)24(20,21)14-10-12(16)6-7-13(14)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |
InChIキー |
NZPVPNZOANUOHN-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


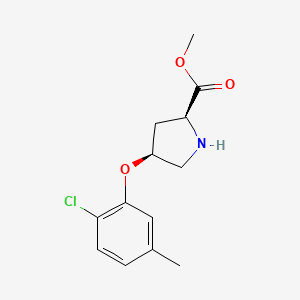
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B15151989.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15151991.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B15151997.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15152004.png)
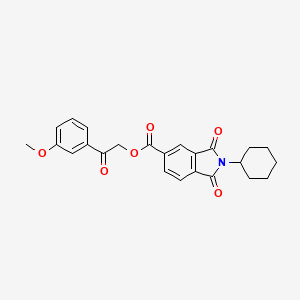

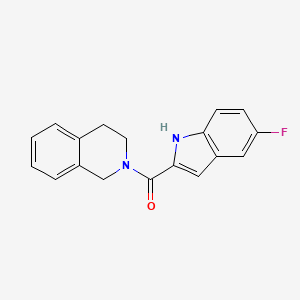
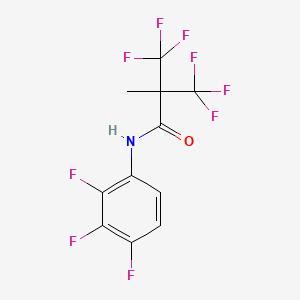
![2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester](/img/structure/B15152042.png)
![1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152046.png)
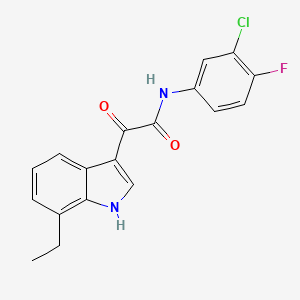
![3-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B15152051.png)
